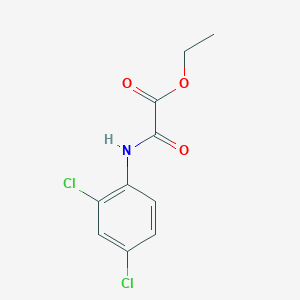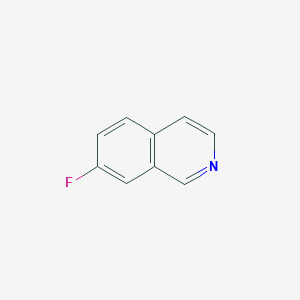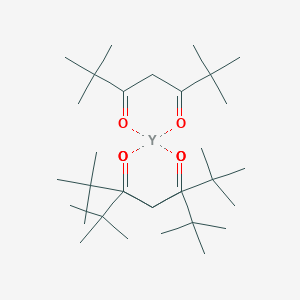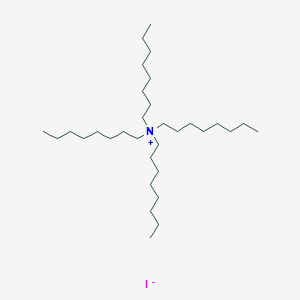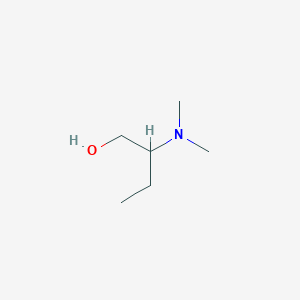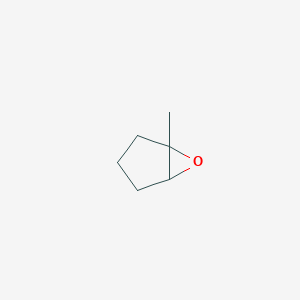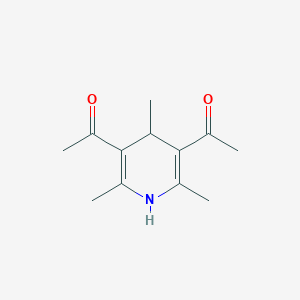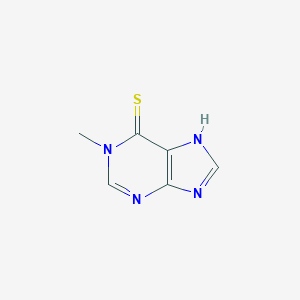
1-Methyl-6-thiopurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-thiopurine is a synthetic compound that is used in scientific research for its potential therapeutic properties. It is a purine analog that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various cellular processes. In
Wirkmechanismus
The mechanism of action of 1-Methyl-6-thiopurine is not fully understood, but it is believed to involve the inhibition of purine synthesis and incorporation into DNA. This leads to the disruption of DNA replication and repair, ultimately resulting in cell death. Additionally, it has been shown to activate the immune system by increasing the production of cytokines and chemokines.
Biochemical and Physiological Effects
1-Methyl-6-thiopurine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and activate the immune system. Additionally, it has been shown to have anti-inflammatory properties and may have potential therapeutic applications for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-6-thiopurine in lab experiments is its specificity for purine synthesis and incorporation into DNA. This allows for the study of specific cellular processes without affecting other cellular pathways. Additionally, it has a relatively low toxicity profile, making it a safer alternative to other chemotherapeutic agents.
However, there are also limitations to using 1-Methyl-6-thiopurine in lab experiments. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-6-thiopurine. One area of research is the development of more potent analogs with improved pharmacokinetic properties. Additionally, the role of 1-Methyl-6-thiopurine in the immune system and its potential applications for autoimmune diseases warrants further investigation. Finally, the potential synergistic effects of 1-Methyl-6-thiopurine with other chemotherapeutic agents should be explored to improve its effectiveness as a cancer treatment.
Conclusion
In conclusion, 1-Methyl-6-thiopurine is a synthetic compound that has a variety of potential applications in scientific research. Its specificity for purine synthesis and incorporation into DNA makes it a useful tool for studying various cellular processes, and its antiviral and anticancer properties make it a potential therapeutic agent. While there are limitations to its use in lab experiments, there are several future directions for research on 1-Methyl-6-thiopurine that may lead to improved therapeutic options for various diseases.
Synthesemethoden
The synthesis of 1-Methyl-6-thiopurine involves the reaction of 6-thioguanine with methyl iodide in the presence of a strong base. The resulting compound is then purified using various chromatography techniques to obtain a high-purity product. This synthesis method has been optimized to produce large quantities of 1-Methyl-6-thiopurine for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-thiopurine has been used in a variety of scientific research applications, including cancer research, virology, and immunology. It has been shown to have antiviral and anticancer properties, making it a potential therapeutic agent for these diseases. Additionally, it has been used to study the role of purine analogs in cellular processes such as DNA replication and repair.
Eigenschaften
CAS-Nummer |
1006-22-0 |
|---|---|
Produktname |
1-Methyl-6-thiopurine |
Molekularformel |
C6H6N4S |
Molekulargewicht |
166.21 g/mol |
IUPAC-Name |
1-methyl-7H-purine-6-thione |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-5-4(6(10)11)7-2-8-5/h2-3H,1H3,(H,7,8) |
InChI-Schlüssel |
AXJTXAKFWQGTLR-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C1=S)NC=N2 |
Kanonische SMILES |
CN1C=NC2=C(C1=S)NC=N2 |
Andere CAS-Nummern |
1006-22-0 |
Synonyme |
1,7-Dihydro-1-methyl-6H-purine-6-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



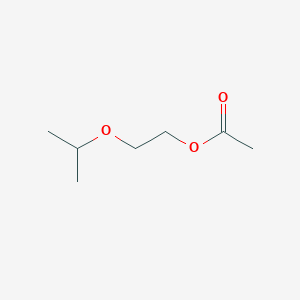
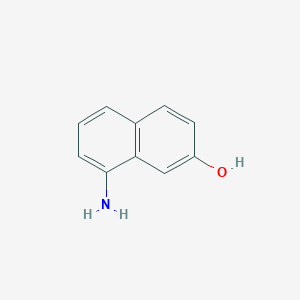
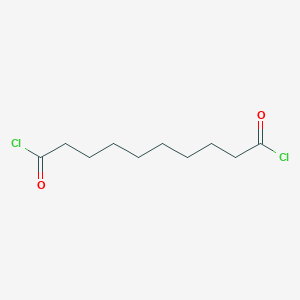
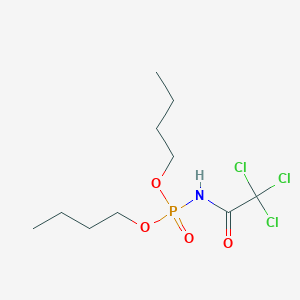
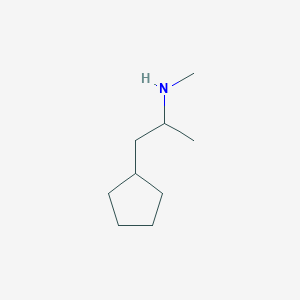
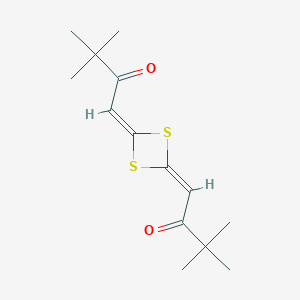
![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
